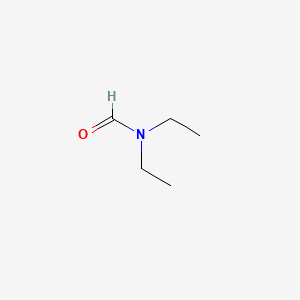

N,N-Diethylformamide

Descripción

Significance of N,N-Diethylformamide as a Chemical Entity in Academic Contexts

In academic research, this compound (DEF) is recognized for its multifaceted utility, primarily as a solvent and a reagent in organic synthesis. DEF is a polar aprotic solvent, known for its excellent ability to dissolve a wide range of both polar and non-polar compounds, making it an invaluable medium for various reactions, particularly those involving complex organic substrates solubilityofthings.com. This solvent capability is influenced by factors such as concentration and temperature, with higher temperatures generally enhancing its solubility in both aqueous and organic systems solubilityofthings.com.

Beyond its solvent properties, DEF exhibits reactivity due to the presence of both an amine and a carbonyl group, allowing it to participate in various chemical reactions, including nucleophilic substitutions and acylations solubilityofthings.com. For instance, DEF has been utilized in the synthesis of metal-organic frameworks (MOFs) and porous cubic-shaped zinc oxide (ZnO) particles atamanchemicals.comchemicalbook.comsigmaaldrich.com. It is also involved in condensation reactions, such as the synthesis of quinazoline-2,4(1H,3H)-dione by reacting with aromatic o-aminonitriles in the presence of zinc chloride (ZnCl2) atamanchemicals.comchemicalbook.comsigmaaldrich.com. The compound's ability to selectively dissolve certain dicarboxylic acids, like isophthalic acid over terephthalic acid, further highlights its specific utility in separation and crystallization processes within academic and industrial research atamanchemicals.com.

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | atamanchemicals.comchemicalbook.com |

| Odor | Ammonia-like-weak odor | atamanchemicals.com |

| Melting Point | -78 °C | atamanchemicals.com |

| Boiling Point | 176-177 °C | atamanchemicals.comchemicalbook.comsigmaaldrich.com |

| Density | 0.908 g/mL at 25 °C | atamanchemicals.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.434 | chemicalbook.comsigmaaldrich.com |

| Solubility in Water | Soluble/Moderately soluble | solubilityofthings.comatamanchemicals.com |

| Solubility in Organic Solvents | Miscible with acetone, benzene, alcohol, ether | atamanchemicals.comchemicalbook.com |

| Functional Group | Amide | sigmaaldrich.com |

Historical Trajectories and Evolution of this compound Research

The historical trajectory of research involving this compound (DEF) is intertwined with the broader development of organic synthesis and solvent chemistry. Early investigations likely focused on its fundamental chemical properties and its potential as a reaction medium. As chemical synthesis became more sophisticated, the unique attributes of DEF, such as its polarity and ability to dissolve a wide range of compounds, would have led to its increased adoption in various synthetic routes.

The evolution of DEF research can be seen in its application in increasingly complex chemical systems. For instance, its use in the synthesis of Metal-Organic Frameworks (MOFs) represents a more recent and advanced application, where DEF often acts as a solvent and can even be incorporated into the framework structure or influence its formation atamanchemicals.comchemicalbook.comresearchgate.net. The study of multi-component solvent systems containing DEF also points to a continuing interest in understanding its molecular interactions and optimizing its performance in various chemical processes chemicalbook.com.

Furthermore, the broader field of directed evolution in enzyme engineering has seen instances where N,N-dimethylformamide (DMF), a closely related formamide (B127407), has been a critical component in research. For example, in a pioneering study, directed evolution was used to enhance the activity of subtilisin E, a serine protease, in the presence of high concentrations of DMF. This involved introducing random mutations and screening for improved activity, demonstrating the evolution of enzymes to function in challenging, unnatural environments nih.govnobelprize.orgnih.gov. While this specific example pertains to DMF, it highlights a methodological approach that could be relevant to the study and modification of biomolecules in the presence of other formamides like DEF, demonstrating a historical progression towards tailoring chemical and biological systems for specific functions.

Methodological Paradigms Employed in this compound Investigation

The investigation of this compound (DEF) in chemical research employs a range of methodological paradigms, reflecting the diverse applications and properties of the compound. These paradigms often align with established approaches in chemical science, including synthetic chemistry, materials science, and physical chemistry.

Synthetic Methodologies: A primary paradigm involves the use of DEF as a solvent or reagent in organic synthesis. This includes its application in condensation reactions, such as the formation of quinazoline-2,4(1H,3H)-dione, where its role as a reaction medium is crucial atamanchemicals.comchemicalbook.comsigmaaldrich.com. Researchers employ standard synthetic techniques, including reaction optimization, purification, and characterization of products.

Materials Science Methodologies: In the realm of materials science, DEF is frequently used in the synthesis of advanced materials like metal-organic frameworks (MOFs) and porous metal oxides (e.g., ZnO particles) atamanchemicals.comchemicalbook.comsigmaaldrich.comresearchgate.net. This involves solvothermal synthesis methods, where DEF acts as a solvent and can influence the self-assembly and crystallization of these materials. Characterization techniques such as X-ray diffraction, electron microscopy (e.g., transmission electron microscopy for palladium nanoparticles synthesized in DMF acs.org), and gas adsorption studies are routinely employed to understand the structure, morphology, and porosity of the synthesized materials.

Physicochemical Characterization: Investigations often involve detailed physicochemical characterization of DEF itself or its solutions. This includes determining properties such as boiling point, density, refractive index, and solubility in various solvents atamanchemicals.comchemicalbook.comsigmaaldrich.com. Techniques like vibrating-tube densimetry are used to study the densities of binary mixtures containing DEF as a function of composition and temperature, providing insights into molecular interactions within these systems chemicalbook.com. Spectroscopy (e.g., FT-IR, NMR, X-ray photoelectron spectroscopy for characterization of nanoparticles acs.org) is also vital for understanding the chemical structure and coordination states of DEF in different contexts.

Computational Chemistry: While not explicitly detailed in the search results for DEF, computational chemistry methods are often employed in conjunction with experimental studies of organic compounds and solvents. These can include molecular dynamics simulations to understand solvent-solute interactions, quantum chemical calculations to predict reactivity, and density functional theory (DFT) to model material properties. These computational approaches complement experimental findings by providing atomic-level insights.

These methodological paradigms, often drawing from positivist research approaches in their emphasis on empirical evidence and objective measurements numberanalytics.commacrothink.org, contribute to a comprehensive understanding of DEF's behavior and utility in chemical research.

Interdisciplinary Relevance of this compound Studies

The study of this compound (DEF) extends beyond the confines of pure chemistry, demonstrating significant interdisciplinary relevance, particularly in areas where its properties as a solvent and a synthetic precursor are leveraged.

Materials Science and Engineering: DEF's role in the synthesis of metal-organic frameworks (MOFs) and other nanomaterials, such as porous zinc oxide particles, highlights its importance in materials science and engineering atamanchemicals.comchemicalbook.comsigmaaldrich.com. These materials have applications in gas storage and separation, catalysis, and sensing, making research involving DEF crucial for advancements in these fields researchgate.net. The ability to control the structure and properties of these materials through the choice of solvent, including DEF, is a key interdisciplinary area.

Pharmaceutical and Agrochemical Research: DEF is utilized in the production of pharmaceuticals and agrochemicals solubilityofthings.comatamanchemicals.com. While the specific details of its role in drug synthesis or agrochemical formulation were not extensively detailed, its general use as a solvent in these industries implies its relevance for synthetic routes to active pharmaceutical ingredients or agrochemical compounds. This connects DEF research to medicinal chemistry and agricultural science.

Environmental Science and Biotechnology (through analogy with DMF): Although the primary focus is on DEF, the extensive research on N,N-dimethylformamide (DMF), a closely related compound, offers insights into potential interdisciplinary relevance in environmental science and biotechnology. DMF is a widely used industrial solvent, and its degradation in wastewater has been a significant area of research frontiersin.orgnih.gov. Studies have focused on isolating and characterizing microorganisms capable of degrading DMF, such as Paracoccus sulfuroxidans DM175A1-1, which can use DMF as a sole source of carbon and nitrogen frontiersin.orgnih.gov. This biological degradation research is crucial for developing efficient wastewater treatment methods, an area where similar studies might be relevant for DEF if it presents similar environmental concerns. This highlights the interdisciplinary nature of chemical research with environmental remediation and biotechnology.

Green Chemistry and Sustainable Practices: The increasing awareness of environmental impacts has led to research into alternative solvents and greener chemical processes acs.org. While DEF itself is an organic solvent, studies evaluating alternative solvents in common reactions (such as amide coupling reactions) sometimes consider the replacement of solvents like N,N-dimethylformamide, indicating a broader push towards more sustainable chemistry acs.org. This context suggests that research into DEF's properties and applications might also contribute to or be influenced by the principles of green chemistry, seeking to minimize environmental impact.

These interdisciplinary connections underscore DEF's importance not just as a chemical compound, but as a tool and subject of study that bridges various scientific and engineering disciplines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-diethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKHGWARZSWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020463 | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | N,N-Diethylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-84-5 | |

| Record name | Diethylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4BLP8BN9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N,n Diethylformamide and Its Derivatives

Catalytic Pathways for N,N-Diethylformamide Production

Catalysis offers a powerful tool for the synthesis of amides, enabling reactions under milder conditions with higher selectivity and efficiency. Both homogeneous and heterogeneous catalytic systems have been explored for the formation of N,N-dialkylformamides.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, allows for high activity and selectivity due to the well-defined nature of the molecular catalytic species. st-andrews.ac.ukjyi.org One documented method for the preparation of this compound involves the reaction of diethylamine (B46881) with methyl formate (B1220265), using sodium methylate as a primary catalyst. google.com This process, which can be conducted under normal pressure, uses the high N-acylation activity of methyl formate to achieve a high conversion rate of diethylamine. google.com

Another established homogeneous catalytic route is the carbonylation of diethylamine. google.com This reaction involves treating diethylamine with carbon monoxide under high pressure in the presence of a suitable catalyst system, such as sodium methylate, sometimes with a promoter like propylene (B89431) oxide. google.com

| Reactants | Catalyst | Conditions | Product Conversion/Yield | Reference |

| Diethylamine, Methyl Formate | Sodium Methylate | Normal Pressure, 5-40 °C | 96.5% - 98.1% (Diethylamine Conversion) | google.com |

| Diethylamine, Carbon Monoxide | Sodium Methylate | High Pressure | Not Specified | google.com |

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, is advantageous for industrial applications due to the ease of catalyst separation and recycling. st-andrews.ac.uk While specific studies on the heterogeneous synthesis of this compound are limited, research on the analogous synthesis of N,N-Dimethylformamide (DMF) provides significant insights.

For instance, the selective vapor-phase oxidative coupling of methanol (B129727) and dimethylamine (B145610) to produce DMF has been successfully demonstrated over bimetallic alloy catalysts, such as AgAu/SiO2 and PdAu/SiO2. rsc.org These alloyed nanoparticles show high selectivity towards DMF at low temperatures, whereas their monometallic counterparts are either unselective or unreactive. rsc.org This suggests that similar bimetallic systems could be effective for the synthesis of this compound from diethylamine and a suitable C1 source like methanol. The use of defect-engineered metal-organic frameworks (MOFs) also represents a promising frontier in heterogeneous catalysis for amide bond formation, offering tailored active sites that combine Lewis acidity with other functional groups to facilitate the reaction. chemrxiv.org

Mechanistic Studies of Catalyzed this compound Formation

Mechanistic understanding is crucial for optimizing catalyst design and reaction conditions. In the context of N,N-dialkylformamide synthesis, studies on DMF formation reveal key mechanistic details. For the vapor-phase oxidative coupling over bimetallic catalysts, kinetic measurements and density functional theory (DFT) calculations suggest that catalyst surfaces are covered by surface oxygen and dehydrogenated dimethylamine. rsc.org The presence of these species affects the reaction kinetics, and it is believed that an optimal surface ensemble size of the active metal is necessary for the coupling reaction to proceed efficiently. rsc.org Co-feeding water was found to increase the rate of DMF formation, which is consistent with the formation of basic surface hydroxyls that facilitate kinetically relevant bond cleavages. rsc.org These mechanistic principles are likely transferable to the synthesis of this compound.

Electrosynthesis of this compound and Related Amides

Electrosynthesis has emerged as a sustainable and appealing alternative to traditional thermocatalytic methods, offering the potential to produce valuable chemicals from low-cost feedstocks using renewable electricity under ambient conditions. nih.govacs.orgacs.org The electrochemical synthesis of amides, particularly DMF, has been a focus of intensive research, providing a blueprint for the electrosynthesis of this compound.

Electrochemical C-N Coupling Mechanisms in this compound Formation

Electrochemical C-N coupling is a promising strategy for converting abundant small molecules into more complex organonitrogen compounds. researchgate.netnih.gov The mechanism of this coupling is central to the synthesis of amides like this compound.

One approach involves the total electrosynthesis of DMF from abundant sources like CO2 and nitrate (B79036) (NO3⁻). researchgate.netnih.gov In this process, a retrosynthetic analysis suggests the reaction pathway proceeds through the formation of methylamine (B109427) and dimethylamine as intermediates, with the hydrogenation of coupled intermediates being the rate-limiting step rather than the C-N coupling itself. nih.gov

Another well-studied mechanism involves the relay catalysis on catalysts with synergistic active sites. nih.govacs.orgacs.org In the electrosynthesis of DMF from dimethylamine (DMA) and methanol, one type of active site (e.g., WO₂) selectively promotes the electrooxidation of DMA to a strongly surface-bound intermediate, (CH₃)₂N*. nih.govacs.orgacs.org Simultaneously, a nearby active site (e.g., NiOOH) facilitates the electrooxidation of methanol to a more weakly bound intermediate, *CHO. nih.govacs.orgacs.org The difference in binding energies of these key C- and N-intermediates facilitates their subsequent C-N coupling at the catalyst interface. nih.govacs.orgacs.org In situ spectroscopic studies have confirmed the C-N bond formation through this pathway. acs.org Mechanistic studies on the N-formylation of amines have also identified the formation of a hemiaminal intermediate from the reaction of an amine with formaldehyde (B43269) (generated from methanol oxidation), which is then oxidized to the corresponding formamide (B127407). acs.org

Catalyst Design and Engineering for this compound Electrosynthesis

The rational design of electrocatalysts is critical to overcoming challenges in selectivity and activity for complex reactions like amide synthesis. nih.gov Research on DMF electrosynthesis highlights several key design principles that would be applicable to this compound.

Hybrid and Composite Catalysts: Hybrid catalysts, such as a silver-copper (B78288) (Ag/Cu) system, have been shown to be effective for the total electrosynthesis of DMF from CO2 and NO3⁻, achieving a notable production rate and Faradaic efficiency. researchgate.netnih.gov Similarly, loading palladium (Pd) nanoparticles onto copper nanosheets with copper vacancies (Pd/Cu-VCu) has been demonstrated to efficiently synthesize DMF from CO2 and dimethylamine. researchhub.com In this system, the copper vacancies promote the adsorption of CO2 and its coupling with the amine, while the Pd nanoparticles accelerate the reduction of a key intermediate. researchhub.com

Dual-Active Site Catalysts: Composite catalysts with two distinct active sites have been developed to facilitate relay catalysis. nih.govacs.orgacs.org For example, a WO₂-NiOOH/Ni catalyst was designed for efficient DMF production. nih.gov The WO₂ sites selectively handle the oxidation of dimethylamine, while the NiOOH sites manage methanol oxidation, creating the necessary intermediates in close proximity to enable efficient C-N coupling. nih.govacs.orgacs.org This design achieved a high Faradaic efficiency of ~50% and a significant production rate at an industrially relevant current density. nih.govacs.org The stability of such catalysts during extended operation has been verified through in situ and post-reaction characterization techniques. nih.govacs.org

| Catalyst | Reactants | Key Performance Metrics (for DMF) | Mechanism / Catalyst Role | Reference |

| Ag/Cu hybrid | CO₂, NO₃⁻ | Production Rate: 1.24 mmol h⁻¹ gcat⁻¹; FE: 28.6% | Total electrosynthesis via C-N coupling of intermediates. | researchgate.netnih.gov |

| WO₂-NiOOH/Ni composite | Dimethylamine, Methanol | FE: ~50%; Production Rate: 438 μmol cm⁻² h⁻¹ | Relay catalysis with dual active sites for selective oxidation and C-N coupling. | nih.govacs.org |

| Pd/Cu-VCu | CO₂, Dimethylamine | FE: 37.5%; Yield: 385 mmol h⁻¹ gcat⁻¹ | Cu vacancies promote CO₂ adsorption and coupling; Pd NPs accelerate intermediate reduction. | researchhub.com |

Process Optimization in Sustainable this compound Electrosynthesis

Electrosynthesis is emerging as an economically and environmentally compelling alternative to conventional thermocatalytic methods for producing valuable organonitrogen compounds. nih.gov By leveraging electricity, ideally from renewable sources, these methods can proceed under mild conditions, reducing the energy footprint and reliance on harsh chemical oxidants or reductants.

Recent advancements in the electrosynthesis of N,N-dimethylformamide (DMF), a close analog of this compound, highlight the potential of this strategy. One notable approach employs relay catalysis on a composite catalyst featuring two distinct active sites: WO₂ and NiOOH on a nickel support (WO₂-NiOOH/Ni). nih.gov In this system, the WO₂ sites selectively promote the electrooxidation of the amine precursor to form a strongly surface-bound nitrogen intermediate, while the nearby NiOOH facilitates the electrooxidation of methanol to yield a more weakly bound formyl precursor. This difference in binding energies expedites the crucial C-N coupling at the catalyst's interface. nih.gov

Process optimization has led to significant performance metrics under industrially relevant conditions. Operating at a current density of 100 mA cm⁻², this system achieved a Faradaic efficiency of approximately 50% and a production rate of 438 μmol cm⁻² h⁻¹ over an 80-hour period, demonstrating catalyst stability. nih.gov Another innovative strategy involves the total electrosynthesis of DMF directly from abundant feedstocks like carbon dioxide (CO₂) and nitrate (NO₃⁻). kornienkolab.com Using a hybrid Ag/Cu catalyst, this method attained a Faradaic efficiency of 28.6% for the oxidative coupling of dimethylamine. kornienkolab.com

Optimization studies for the electrosynthesis of similar formamides have systematically varied parameters such as applied potential, reaction time, and amine concentration to maximize Faradaic efficiency. acs.org These findings underscore the potential of electrosynthesis to provide sustainable and efficient pathways for producing N,N-disubstituted formamides. researchgate.net

| Catalyst System | Precursors | Key Performance Metric | Reaction Conditions |

|---|---|---|---|

| WO₂-NiOOH/Ni | Dimethylamine, Methanol | ~50% Faradaic Efficiency; 438 μmol cm⁻² h⁻¹ production rate | 100 mA cm⁻² current density |

| Hybrid Ag/Cu | CO₂, NO₃⁻ (via Dimethylamine) | 28.6% Faradaic Efficiency | - |

| Glassy Carbon Electrode | Methylamine, Methanol | 34% Faradaic Efficiency | Neutral NaClO₄ electrolyte |

Novel Organic Transformations Involving this compound Precursors

The development of novel synthetic routes from readily available precursors is critical for advancing the production of this compound. Key areas of innovation include the utilization of carbon dioxide as a C1 source and the development of metal-free oxidation reactions.

One of the most promising transformations involves the direct N-formylation of amines using CO₂. researchgate.net This approach treats CO₂ not as a waste product but as an abundant and renewable C1 feedstock. magtech.com.cn Research has demonstrated that simple and inexpensive copper/zinc oxide (Cu/ZnO) catalysts are highly effective and recyclable for synthesizing N,N-dimethylformamide from CO₂, H₂, and dimethylamine, achieving yields as high as 97%. rsc.org Photocatalysis offers another mild route; systems using catalysts like diethylenetriaminepentaacetic acid (DTPA) can facilitate the N-formylation of various amines with CO₂ under atmospheric pressure and low-energy UV light, with yields for dialkylamines exceeding 70%. mdpi.com

A different strategy involves the synthesis of N,N-disubstituted formamides through the oxidation of imine precursors. A noteworthy metal-free method employs a combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and a green oxidant, hydrogen peroxide (H₂O₂). organic-chemistry.orgacs.org The unique properties of HFIP activate the hydrogen peroxide, enabling a smooth oxidation-rearrangement sequence that proceeds through an oxaziridine (B8769555) intermediate to form the final formamide product in good to high yields. organic-chemistry.orgacs.org This transformation avoids the need for metal catalysts and harsh reagents, aligning with greener synthetic principles. organic-chemistry.org

| Transformation Type | Precursors | Catalyst/Reagent System | Key Advantages |

|---|---|---|---|

| Catalytic N-formylation | Diethylamine, CO₂, H₂ | Cu/ZnO | High yield (97% for DMF), recyclable catalyst rsc.org |

| Photocatalytic N-formylation | Amines, CO₂, Phenylsilane | DTPA / Xanthone | Mild conditions (atmospheric pressure, UV light) mdpi.com |

| Oxidation of Imines | Imines | HFIP / H₂O₂ | Metal-free, green oxidant, smooth conditions acs.org |

Green Chemistry Principles in this compound Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable chemical processes that minimize environmental impact. yale.edu Several of the 12 principles are directly applicable to the advanced methodologies discussed.

Use of Renewable Feedstocks : The synthesis of formamides from carbon dioxide exemplifies this principle. ijesrr.org By utilizing CO₂, an abundant greenhouse gas, as a renewable C1 source, these methods reduce reliance on fossil fuel-derived starting materials like carbon monoxide. magtech.com.cnmdpi.com

Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can perform a single reaction many times, minimizing waste. yale.eduacs.org The use of recyclable Cu/ZnO catalysts rsc.org and photocatalytic systems mdpi.com in CO₂-based routes are prime examples. Similarly, the electrosynthesis approach relies on catalytic electrode surfaces to drive reactions. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct synthesis from an amine, CO₂, and H₂ is highly atom-economical, with water being the only theoretical byproduct.

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize their energy requirements. Electrosynthesis can often be performed under mild conditions, offering a significant advantage over traditional methods that require high heat and pressure. nih.gov Likewise, photocatalytic routes that operate with low-power lamps contribute to energy efficiency. mdpi.com

Less Hazardous Chemical Syntheses : This principle encourages the use and generation of substances with little or no toxicity. yale.edu The oxidation of imines using hydrogen peroxide as a green oxidant, which produces only water as a byproduct, is a clear application of this principle, avoiding more hazardous oxidizing agents. organic-chemistry.orgacs.org

| Green Chemistry Principle | Application in this compound Synthesis | Example Method |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing CO₂ as a C1 building block. magtech.com.cn | Catalytic N-formylation with CO₂. rsc.org |

| Catalysis | Employing small amounts of recyclable catalysts instead of stoichiometric reagents. acs.org | Cu/ZnO catalyzed synthesis; Electrosynthesis on catalyst-coated electrodes. nih.govrsc.org |

| Design for Energy Efficiency | Operating reactions at ambient temperature and pressure. | Electrochemical synthesis. nih.gov |

| Less Hazardous Chemical Syntheses | Using environmentally benign oxidants like H₂O₂. acs.org | Oxidation of imines using an HFIP/H₂O₂ system. organic-chemistry.org |

Mechanistic Investigations of N,n Diethylformamide in Complex Chemical Transformations

N,N-Diethylformamide as a Reactant in Organic Reactions

This compound (DEF) is a versatile organic compound that serves not only as a polar aprotic solvent but also as a reactant, providing specific functional groups in a variety of organic transformations. Its reactivity is centered on the formyl group and the diethylamino moiety, allowing it to participate in reactions that construct new carbon-carbon and carbon-heteroatom bonds.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, this compound acts as the source of the formyl group. The reaction is initiated by the activation of DEF with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org

Table 1: Key Intermediates in Vilsmeier-Haack Formylation with this compound

| Reactant | Activating Agent | Key Intermediate (Vilsmeier Reagent) |

|---|

In the Bouveault aldehyde synthesis, this compound serves as a one-carbon electrophile for the synthesis of aldehydes from organometallic reagents. dbpedia.orgchemeurope.com This reaction typically involves the treatment of a Grignard reagent or an organolithium reagent with an N,N-disubstituted formamide (B127407) like DEF. wikipedia.orgblogspot.com

The mechanism begins with the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of this compound. wikipedia.org This addition step forms a tetrahedral intermediate, which is a stable hemiaminal salt. chemeurope.comwikipedia.org Subsequent acidic hydrolysis of this intermediate breaks the carbon-nitrogen bond, leading to the formation of the desired aldehyde and a secondary amine salt (diethylammonium salt). wikipedia.org This method is effective for converting alkyl, vinyl, and aryl halides into their corresponding aldehydes with an additional carbon atom. dbpedia.orgchemeurope.com

Recent advancements in organometallic chemistry have established N,N-disubstituted formamides, including this compound, as versatile reagents in transition metal-catalyzed C-H functionalization reactions. In these transformations, DEF can serve as a source of a formyl group (-CHO) or a carbamoyl (B1232498) group (-CON(C₂H₅)₂).

For instance, in palladium-catalyzed reactions, the C-H bond of this compound can be activated. acs.org This can occur through various mechanisms, such as oxidative addition of the formyl C-H bond to the metal center. rsc.org The resulting metal-hydride species bearing a diethylcarbamoyl ligand can then participate in subsequent catalytic steps. These reactions allow for the direct formylation or aminocarbonylation of organic substrates, providing an efficient route to aldehydes, ketones, and amides. rsc.org The ability of DEF to act as a multipurpose building block stems from its structure, which can be fragmented to provide various functional units. rsc.org

Deuterium (B1214612) isotope effect studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. In reactions involving this compound, substituting the formyl hydrogen with deuterium (to give this compound-d₁) can provide significant mechanistic insight.

A primary kinetic isotope effect (KIE), where the rate of the reaction with the hydrogen-containing compound is significantly faster than with its deuterium-labeled counterpart (kH/kD > 1), indicates that the C-H bond is cleaved during the rate-limiting step of the reaction. researchgate.net Such studies could be applied to C-H functionalization reactions where DEF is a reactant. For example, if the oxidative addition of the formyl C-H bond to a metal center is the rate-determining step, a substantial KIE would be expected. Similar isotope effect studies have been conducted on related molecules like N,N-Dimethylformamide to probe metabolic pathways and enzymatic reactions. nih.gov The magnitude of the isotope effect can also provide information about the transition state geometry of the C-H bond cleavage. researchgate.net

Table 2: Expected Outcomes of Deuterium Isotope Effect Studies

| Isotope-Labeled Reactant | Observed kH/kD | Mechanistic Implication |

|---|---|---|

| This compound-d₁ | > 1 (Significant) | Formyl C-H bond cleavage occurs in the rate-determining step. |

This compound as a Catalyst or Co-catalyst

Beyond its role as a reactant, this compound can also function as a catalyst, significantly accelerating certain chemical transformations. Its catalytic activity often arises from its ability to form highly reactive intermediates with other reagents.

The conversion of carboxylic acids to acyl halides is a fundamental transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgoreview.comlibretexts.org These reactions can be slow but are dramatically accelerated by the addition of a catalytic amount of an N,N-disubstituted formamide such as this compound. rsc.orgcolumbia.edu

The catalytic mechanism involves the initial reaction of this compound with the chlorinating agent (e.g., oxalyl chloride) to form a reactive Vilsmeier-type reagent, an iminium salt. columbia.edu This intermediate is a much more powerful acylating agent than the carboxylic acid itself. The carboxylic acid then reacts with this iminium salt to form a highly reactive O-acylisourea-like intermediate. This species is unstable and rapidly collapses upon nucleophilic attack by a chloride ion. This attack regenerates the this compound catalyst and releases the desired acyl chloride, along with byproducts like carbon dioxide and carbon monoxide in the case of oxalyl chloride. columbia.edu This catalytic cycle allows for the efficient conversion of carboxylic acids to acyl halides under mild conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Grignard reagent |

| Organolithium reagent |

| Thionyl chloride |

| Oxalyl chloride |

| Acyl halide |

| Carboxylic acid |

| Aldehyde |

| Amide |

Activation and Stabilization Mechanisms in Metal-Catalyzed Processes

In metal-catalyzed reactions, this compound, much like other polar aprotic solvents, can play a crucial role in activating and stabilizing catalytic species. nih.gov Although detailed mechanistic studies are more abundant for DMF, the principles can be extended to DEF. The oxygen atom of the amide group in DEF can coordinate to a metal center, influencing its electronic properties and reactivity. This coordination can stabilize the metal complex, preventing aggregation and precipitation, thereby maintaining the catalyst's activity.

The coordination of DEF to a metal center can also activate the catalyst for a specific reaction. By occupying a coordination site, DEF can be a labile ligand, easily displaced by a substrate. This dynamic equilibrium can be crucial for the catalytic cycle to proceed. Furthermore, the polar nature of DEF can help to stabilize charged intermediates and transition states that may form during the catalytic process, thereby lowering the activation energy of the reaction.

In the context of nanoparticle catalysis, while studies have predominantly focused on DMF, it is understood that amide solvents like DEF can act as stabilizers for metal nanoparticles. nih.gov This stabilization is achieved through the coordination of the solvent molecules to the surface of the nanoparticles, preventing their agglomeration.

This compound as a Solvent in Reaction Mechanism Elucidation

The choice of solvent is critical in elucidating reaction mechanisms, as it can significantly influence the reaction pathway, kinetics, and thermodynamics.

This compound's influence on reaction kinetics is primarily attributed to its polarity and coordinating ability. As a polar aprotic solvent, it can dissolve a wide range of organic and inorganic compounds, facilitating reactions between species of different polarities. Its ability to solvate cations through coordination with the oxygen atom can enhance the nucleophilicity of the corresponding anion, thereby accelerating nucleophilic substitution reactions.

Thermodynamic data for this compound in various systems have been reported, providing insights into its behavior in solution. For instance, studies on the volumetric properties of binary mixtures of DEF with aromatic hydrocarbons indicate the presence of specific interactions between DEF and the solute molecules. chemicalbook.com The excess molar volumes in these systems are negative over the whole mole fraction range and increase with rising temperature, suggesting changes in the molecular packing and interactions. chemicalbook.com

| Property | Value | Reference |

| Boiling Point | 176-177 °C | chemicalbook.com |

| Density | 0.908 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.434 | chemicalbook.com |

The stabilization of transition states is a key factor in determining reaction rates. Polar aprotic solvents like this compound are particularly effective at stabilizing polar or charged transition states that have a greater charge separation than the reactants. This stabilization arises from the dipole-dipole interactions between the solvent and the transition state, which lowers the activation energy of the reaction.

While specific studies detailing the solvation effects of DEF on transition state stabilization are limited, the principles are well-established for polar aprotic solvents. For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an increase in the reaction rate.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. acs.orgnih.gov The solvent plays a crucial role in PCET reactions by influencing the thermodynamics and kinetics of both the proton and electron transfer steps. While extensive research on PCET has been conducted in various solvents, specific studies in this compound are not widely available. However, the behavior of PCET in other polar aprotic solvents like DMF can provide valuable insights. acs.orgnih.gov In such solvents, the solvent can influence the pKa of the proton donor and the redox potential of the electron donor/acceptor, thereby modulating the driving force for the PCET reaction.

Cyclopalladation is an important reaction for the formation of carbon-carbon bonds and is a key step in many palladium-catalyzed C-H activation reactions. The solvent can have a profound effect on the mechanism of cyclopalladation. While mechanistic studies of cyclopalladation have been performed in a variety of solvents, specific investigations in this compound are scarce. acs.org Generally, coordinating solvents like DEF can influence the reaction by coordinating to the palladium center, which can affect the rate of C-H activation and the stability of the resulting palladacycle.

This compound in Covalent Organic Framework (COF) Formation and Reconstruction

This compound is a commonly used solvent in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov In the synthesis of these porous crystalline materials, the solvent can act as a templating agent, influencing the nucleation and growth of the framework. The choice of solvent can affect the morphology, crystal size, and even the topology of the resulting framework.

A notable example of the active role of DEF in framework chemistry is the solvent-induced conversion cascade observed in a metal-organic framework. rsc.orgresearchgate.net In this process, a 2D MOF, [Cd3(BTB)2(DEF)4]·2(DEF)0.5, when immersed in a solution containing a different ligand, transforms into an interpenetrated 3D MOF. rsc.orgresearchgate.net Subsequent immersion of this 3D MOF back into DEF triggers a cascade of structural conversions, ultimately leading back to the original 2D MOF. rsc.orgresearchgate.net This demonstrates the dynamic role of DEF not just as a passive solvent but as an active participant in the reconstruction of the framework.

The ability of DEF to be a guest molecule within the pores of frameworks is also significant. The removal of these guest molecules can create accessible pores and open metal sites, which are crucial for applications such as gas storage and catalysis.

In the context of COFs, the principles of solvent influence on framework formation are similar. The solvent can affect the reversibility of the bond formation, which is crucial for the error-checking mechanisms that lead to crystalline materials. While specific studies on the role of DEF in COF reconstruction are not as detailed as for MOFs, its use as a synthesis solvent suggests its importance in the self-assembly process of these materials. nih.gov Postsynthetic modification of COFs, a strategy to introduce new functionalities, can also be influenced by the solvent used, with DEF being a potential medium for such transformations. nih.govnih.govescholarship.orgrsc.orgresearchgate.net

| Framework Transformation | Role of this compound | Reference |

| [Cd3(BTB)2(DEF)4]·2(DEF)0.5 (2D MOF) to [Cd3(BTB)2(BPEE)(H2O)2]·(BPEE)·xSol (3D MOF) | Initial solvated framework | rsc.orgresearchgate.net |

| Cascade conversion of the 3D MOF back to the original 2D MOF | Induces structural transformation | rsc.orgresearchgate.net |

Role in Spiroborate COF Formation Mechanisms

This compound plays a crucial role in the transformation of two-dimensional (2D) boronate ester COFs into three-dimensional (3D) spiroborate COFs. rsc.orgrsc.orgnih.gov This structural reconstruction is a notable example of this compound's influence on the formation of complex supramolecular architectures. The conversion process, which can be time-intensive, is significantly affected by the reaction conditions within the this compound medium. rsc.orgnih.gov

In a specific instance, the transformation of a 2D COF, BPDA-COF, into a 3D spiroborate COF, SPB-COF-DEA, required 40 days to complete when heated at 120 °C in neat this compound. rsc.orgnih.gov This lengthy reaction time was initially attributed to the close interlayer packing in the 2D precursor, which hinders the necessary chemical steps for the transformation. rsc.orgnih.gov However, subsequent studies have shown that modifying the molecular structure of the building blocks can accelerate this process in this compound. rsc.orgrsc.org For example, the introduction of methyl groups on the linear diboronic acid linkers, which increases the molecular twist, led to the formation of the pure 3D spiroborate phase in just 3 days. rsc.orgrsc.org This acceleration highlights the interplay between the solvent environment provided by this compound and the steric and electronic properties of the reacting species.

The formation of the spiroborate linkage itself is a key step. In model reactions using catechol and various 4,4'-biphenyldiboronic acid (BPDA) derivatives in this compound, the products varied. While the reaction with unsubstituted BPDA yielded a boronate ester, reactions with methyl-substituted BPDAs resulted in the formation of a spiroborate structure, m-SPB-DEA. rsc.org This spiroborate structure incorporates the [NH2Et2]+ counter-cation, which is derived from the hydrolysis of this compound, further underscoring the solvent's active role. rsc.org

| Linker | Resulting COF Structure | Reaction Time in DEF at 120 °C |

|---|---|---|

| BPDA (unsubstituted) | 3D Spiroborate (SPB-COF-DEA) | 40 days |

| Methyl-substituted BPDA | 3D Spiroborate | 3 days |

Base-Catalyzed Boronate Ester to Spiroborate Linkage Conversion in this compound

The transformation from boronate ester linkages to spiroborate linkages in this compound is a base-catalyzed process. rsc.orgrsc.orgnih.gov Mechanistic studies indicate that the conversion proceeds through the hydrolysis of the boronate esters, which is considered the rate-determining step. rsc.orgnih.gov This hydrolysis liberates the corresponding diol and boronic acid. nih.gov

The basic environment necessary for this catalysis is, in part, provided by the decomposition of this compound itself under solvothermal conditions, which can generate amine species. taylorandfrancis.com These amines can facilitate the deprotonation of organic linkers. taylorandfrancis.com The liberated boronic acids then undergo protodeboronation to form anionic [B(OH)4]−. nih.gov This anionic species subsequently reacts with the diols to form the thermodynamically stable spiroborate structures. nih.gov

The base-catalyzed nature of this conversion is a critical aspect of the mechanism. The entire process represents a reconstruction of the covalent framework, driven by the thermodynamic stability of the spiroborate linkage under the basic conditions fostered by the this compound solvent system. rsc.org

Protodeboronation Processes Facilitated by this compound

Protodeboronation, the cleavage of a carbon-boron bond to be replaced by a carbon-hydrogen bond, is a key mechanistic step in the formation of spiroborate COFs within this compound. rsc.orgrsc.orgnih.gov This process is particularly relevant for aryl boronic acids under basic conditions. nih.gov

Mechanistic studies have revealed that the liability of boronic acids to undergo protodeboronation is influenced by their substitution pattern, and this, in turn, affects the rate of spiroborate COF formation in this compound. rsc.orgrsc.org It was observed that methyl-substituted linear diboronic acids are more prone to protodeboronation compared to their unsubstituted counterparts. rsc.orgrsc.org This increased susceptibility to protodeboronation contributes to the accelerated formation of the spiroborate structure. rsc.orgrsc.org

The protodeboronation of the boronic acid linker leads to the release of anionic [B(OH)4]−, which is the precursor for the formation of the spiroborate linkages. nih.gov Therefore, the role of this compound is not merely to provide a medium for the reaction but also to facilitate the crucial protodeboronation step that underpins the entire structural transformation from a 2D boronate ester COF to a 3D spiroborate COF. rsc.orgnih.gov

| Mechanistic Step | Description | Role of this compound |

|---|---|---|

| Boronate Ester Hydrolysis | Rate-determining step; liberates diol and boronic acid. rsc.orgnih.gov | Solvent medium for the reaction. |

| Base Catalysis | Facilitates the conversion to spiroborate linkage. rsc.orgnih.gov | Can decompose to generate basic amine species. taylorandfrancis.com |

| Protodeboronation | Cleavage of C-B bond in boronic acid to form [B(OH)4]−. nih.gov | Facilitates the process, especially for substituted boronic acids. rsc.orgrsc.org |

| Spiroborate Formation | Reaction of [B(OH)4]− with diols to form the final 3D structure. nih.gov | Solvent and source of counter-ions ([NH2Et2]+). rsc.org |

Applications of N,n Diethylformamide in Advanced Chemical Synthesis and Materials Science

N,N-Diethylformamide as a Solvent in Organometallic Chemistry

This compound serves as a crucial solvent in the field of organometallic chemistry, particularly in the synthesis of Metal-Organic Frameworks (MOFs). chemicalbook.comwikipedia.org MOFs are a class of porous materials with a wide range of applications, including gas storage and separation. wikipedia.org The solvent plays a critical role during the synthesis of these crystalline structures. For instance, DEF has been utilized as the solvent in the preparation of porous, cubic-shaped zinc oxide particles and other complex framework materials. chemicalbook.com

This compound in Polymer and Resin Synthesis

DEF is an effective solvent for a wide array of polymers, including polyethylene, polyvinyl chloride, polyacrylonitrile (B21495), and polyamide. Its high solvency power makes it integral to processes involving the synthesis and processing of various polymers and resins. nbinno.com It facilitates efficient polymerization reactions, contributing to the quality of the final materials. nbinno.com

In the textile industry, this compound is employed in the production of synthetic fibers. It is specifically used as a solvent in the wet spinning process for polyacrylonitrile fibers. Polyacrylonitrile (PAN) is the primary precursor for producing carbon fiber, making its processing fundamentally important. The solvent's ability to dissolve the polymer allows for the formation of filaments that are subsequently treated to create strong, lightweight fibers.

This compound is utilized in the synthesis of polyurethanes and as a solvent for polyamides. nbinno.com These polymers are foundational to the manufacturing of coatings, synthetic leather, and plastic films. The compound's solvent properties are essential for creating uniform polymer solutions that can be applied as coatings or cast into films.

This compound in Pharmaceutical and Agrochemical Synthesis

The pharmaceutical and agrochemical industries rely on this compound as a key industrial solvent. It is used in the production of hormones and in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nbinno.com Its stability and high solubility make it a suitable medium for complex organic reactions involved in drug development. nbinno.com Furthermore, it is employed in the manufacture of insecticides.

As a versatile solvent, this compound is widely used to facilitate organic reactions. sdlookchem.com It also functions as a medium for crystallization, a critical step for the purification of chemical compounds. For example, it can be used for solvent extraction and crystallization to separate dicarboxylic acids based on their differential solubility. This application is vital for isolating and purifying intermediates and final products in both pharmaceutical and agrochemical synthesis.

Synthesis of Biologically Active Compounds

This compound (DEF) serves as a versatile solvent and reagent in the synthesis of various biologically active compounds. Its properties, such as a high boiling point and good solubility for a range of organic molecules, make it a suitable medium for numerous chemical transformations. One notable application of DEF is in the synthesis of quinazoline-2,4(1H,3H)-diones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis often involves the condensation reaction of aromatic o-aminonitriles with DEF in the presence of a catalyst like zinc chloride (ZnCl₂), where DEF acts as both a solvent and a source of the formyl group. chemicalbook.com

The role of formamides, including DEF, extends to their use as a source of various molecular fragments in organic synthesis. nih.gov While N,N-Dimethylformamide (DMF) is more commonly cited in the literature for this purpose, the principles can be extended to DEF. These solvents can act as a source of a formyl group, a dimethylamino group, or even a carbonyl group, depending on the reaction conditions. nih.govnih.gov This reactivity is crucial in the construction of complex molecular architectures found in many biologically active natural products and synthetic drugs. For instance, the Vilsmeier-Haack reaction, which traditionally uses a mixture of DMF and phosphorus oxychloride, can be adapted with DEF to introduce a formyl group onto activated aromatic and heterocyclic rings, a key step in the synthesis of many pharmaceutical intermediates.

The following table summarizes the role of this compound in the synthesis of a specific class of biologically active compounds:

| Biologically Active Compound Class | Role of this compound | Key Reaction Type | Significance of Compound Class |

| Quinazoline-2,4(1H,3H)-diones | Solvent and formyl group source | Condensation | Anticancer, antiviral, antimicrobial activities |

This compound in Metal-Organic Framework (MOF) Synthesis

This compound is a commonly employed solvent in the solvothermal synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govtaylorandfrancis.com

The choice of solvent is a critical parameter in MOF synthesis, influencing the solubility of the metal salts and organic linkers, the reaction rate, and ultimately the structure and morphology of the resulting framework. taylorandfrancis.com DEF, as a polar aprotic solvent with a high boiling point, provides a suitable reaction medium for the crystallization of MOFs, which typically occurs at elevated temperatures (60-150 °C). nih.gov

The solvent can also act as a template or a structure-directing agent, influencing the final topology of the MOF. For instance, in the solvothermal synthesis of Zn₄O(FMA)₃, using DEF as the solvent leads to the formation of cubic morphology crystals. nih.gov The coordination of solvent molecules to the metal centers during the synthesis can prevent the immediate precipitation of the framework, allowing for the slow crystal growth necessary for forming well-ordered structures. However, these coordinated solvent molecules often need to be removed after synthesis to free up the porous network for applications like gas sorption, a process known as activation. nih.gov

Furthermore, this compound can undergo partial decomposition under solvothermal conditions, generating amine species. These in-situ generated bases can facilitate the deprotonation of the organic linkers, promoting their coordination to the metal ions and the formation of the MOF structure. taylorandfrancis.com The specific interactions between DEF and the MOF precursors can lead to different crystalline phases and morphologies compared to other solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). taylorandfrancis.com For example, a cadmium-based two-dimensional MOF undergoes a solvent-induced conversion cascade when immersed in DEF, transforming into different three-dimensional structures over time. rsc.orgresearchgate.net

The table below highlights the key properties of this compound and their influence on MOF synthesis:

| Solvent Property | Impact on MOF Synthesis | Example |

| High Boiling Point (176-177 °C) | Allows for high-temperature solvothermal synthesis, promoting crystallinity. chemicalbook.comnih.gov | Synthesis of various crystalline MOFs. nih.gov |

| Polar Aprotic Nature | Good solubility for a wide range of metal salts and organic linkers. nih.govtaylorandfrancis.com | Facilitates homogeneous reaction mixtures for MOF crystallization. nih.gov |

| Coordinating Ability | Can coordinate to metal centers, acting as a template and controlling crystal growth. researchgate.net | Formation of specific MOF topologies and morphologies. nih.gov |

| In-situ Base Generation | Decomposes to form amines that deprotonate organic linkers, aiding in framework formation. taylorandfrancis.com | Facilitates the coordination of linkers to metal ions. taylorandfrancis.com |

While DEF is an effective solvent for MOF synthesis, there is a growing interest in finding greener and more sustainable alternatives due to environmental and health concerns associated with many conventional solvents. manchester.ac.uk The design principles for selecting alternative solvents are guided by the need to replicate the key functions that DEF performs during the synthesis.

The primary considerations for an alternative solvent include:

Solubility: The solvent must effectively dissolve the metal precursors and organic linkers to enable the formation of a crystalline framework. rsc.org

Boiling Point: A sufficiently high boiling point is often necessary to achieve the temperatures required for solvothermal synthesis and to promote the formation of thermodynamically stable MOF phases. nih.gov

Coordinating Ability: The solvent should possess appropriate coordination properties to modulate the reaction kinetics and influence the final structure, similar to DEF. researchgate.net

Chemical Stability and Reactivity: The solvent's stability under the reaction conditions is crucial. In some cases, controlled reactivity, such as the in-situ generation of a base, is desirable and should be considered when selecting an alternative. taylorandfrancis.com

Researchers are exploring various approaches to replace solvents like DEF. One strategy is to use more environmentally benign solvents, such as water or ethanol, although this may require adjusting other synthesis parameters like pH or temperature. nih.gov Another approach is to employ mechanochemical synthesis, which significantly reduces or eliminates the need for a solvent by using mechanical force to initiate the reaction. rsc.org Furthermore, the use of bioderived solvents is being investigated as a promising green alternative for MOF synthesis. chemrxiv.org The selection of an appropriate alternative often involves a trade-off between green credentials and the ability to produce MOFs with the desired properties. chemrxiv.org

This compound in Nanomaterials Science

This compound plays a significant role in the field of nanomaterials science, particularly in the dispersion of carbon nanotubes and the synthesis of nanoparticles.

Carbon nanotubes (CNTs) have a strong tendency to bundle together due to van der Waals forces, which hinders their processing and application in various fields. This compound, like its counterpart DMF, is an effective solvent for dispersing and suspending CNTs. d-nb.inforesearchgate.net The dispersion mechanism involves the solvent molecules adsorbing onto the surface of the CNTs, which helps to overcome the inter-tube attractions through steric hindrance. researchgate.net

The effectiveness of DEF in dispersing CNTs can be attributed to its polarity and its ability to interact with the π-electron system of the nanotubes. d-nb.info Ultrasonication is often used in conjunction with the solvent to provide the necessary energy to break up the CNT agglomerates and allow the solvent molecules to intercalate between the tubes. researchgate.netresearchgate.net The quality of the dispersion is a critical factor for the utilization of CNTs in applications such as composite materials, nanoelectronics, and sensors. researchgate.net While DMF is more extensively studied, DEF shares similar solvent properties that make it suitable for these applications.

The following table provides a summary of solvents used for carbon nanotube dispersion and their relevant properties:

| Solvent | Dispersion Mechanism | Key Properties |

| This compound | Adsorption on CNT surface, steric hindrance | Polar aprotic, interacts with π-electron system |

| N,N-Dimethylformamide (DMF) | Adsorption on CNT surface, steric hindrance researchgate.net | Polar aprotic, high boiling point, well-studied d-nb.info |

| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF and DEF | High boiling point, effective dispersant |

This compound is also utilized as a solvent in the solvothermal synthesis of various nanoparticles, including metal oxides like zinc oxide (ZnO). chemicalbook.com The solvothermal method is a versatile technique for producing crystalline nanoparticles with controlled size and morphology. In this process, the solvent plays a crucial role in controlling the reaction kinetics, nucleation, and growth of the nanoparticles.

The high boiling point of DEF allows for the synthesis to be carried out at elevated temperatures and pressures, which can lead to highly crystalline products. The solvent's polarity and coordinating ability influence the solubility of the precursors and the stability of the intermediate species, thereby affecting the final size, shape, and surface properties of the nanoparticles. For instance, in the synthesis of ZnO nanoparticles, the choice of solvent can influence whether the resulting particles are spherical, rod-like, or have more complex morphologies. nih.govsemanticscholar.org The interaction of DEF with the growing nanoparticle surfaces can also prevent their aggregation, leading to well-dispersed nanocrystals. The specific role of DEF in controlling the morphology of ZnO nanoparticles is an area of active research, with the solvent environment being a key parameter to tune the desired material properties for applications in catalysis, sensing, and optoelectronics. nih.govmdpi.com

Influence on Stability of Two-Dimensional Materials (e.g., Black Phosphorus)

A thorough review of scientific literature reveals a significant lack of specific research focused on the influence of this compound (DEF) on the stability of two-dimensional (2D) materials, including black phosphorus. The vast majority of studies concerning the solvent-based exfoliation and stabilization of these materials investigate a related, but chemically distinct, compound: N,N-Dimethylformamide (DMF). frontiersin.orgresearchgate.netmdpi.commdpi.com

While organic solvents are crucial in the liquid-phase exfoliation process to mitigate the oxidation of sensitive materials like black phosphorus, specific data and detailed research findings on the performance and mechanism of this compound in this role are not available in the reviewed literature. mdpi.comnih.gov Studies that compare various solvents for black phosphorus processing and stability enhancement often focus on compounds like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and N,N-Dimethylformamide (DMF), without including this compound in their analysis. acs.orgmanchester.ac.uk

Consequently, due to the absence of dedicated research and comparative data, it is not possible to provide a detailed account or data tables on the specific influence of this compound on the stability of black phosphorus or other 2D materials. The scientific community has, to date, prioritized other solvents for this application.

Analytical Research Methodologies for N,n Diethylformamide Systems

Spectroscopic Characterization of N,N-Diethylformamide and its Interactions

Spectroscopic techniques are fundamental tools for elucidating the molecular structure and dynamics of this compound.

Infrared (IR) spectroscopy is a widely utilized technique for the characterization and quality control of this compound. Commercial specifications often require the infrared spectrum of this compound to conform to established standards, indicating its routine use in verifying the compound's identity and purity. avantorsciences.comthermofisher.com Gas phase infrared spectra for this compound are available, providing information on its vibrational modes. nist.gov The availability of multiple FTIR spectra for this compound further underscores its application in analytical research for this compound. spectrabase.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra are available for this compound, providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. spectrabase.comchemicalbook.comtcichemicals.com For instance, ¹H NMR spectra can be recorded at various frequencies, such as 90 MHz, typically in deuterated solvents like CDCl₃. chemicalbook.com The availability of these NMR spectra is crucial for structural elucidation and confirmation of this compound in various chemical contexts.

Electrochemical Methods for this compound Studies

Electrochemical methods, such as cyclic voltammetry, are valuable for investigating the redox properties and reaction mechanisms of chemical compounds.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique employed to investigate the formation and characteristics of radical intermediates in various chemical systems, including those involving this compound (NDEF). Studies have utilized ESR to examine radicals produced from substituted amides, such as this compound, through reactions with hydroxyl radicals. Hydroxyl radicals are typically generated via ultraviolet (UV) photolysis of hydrogen peroxide in aqueous solutions. The short-lived amide radicals formed are then "spin-trapped" using agents like t-nitrosobutane, allowing for their identification and characterization by ESR. tandfonline.com

Research indicates that for N-alkyl derivatives of amides, including this compound, radicals primarily center on the N-alkyl groups. tandfonline.com This suggests that hydrogen abstraction by hydroxyl radicals predominantly occurs at these sites. While some studies on related compounds like N,N-dimethylformamide (DMF) have also detected carbamoyl (B1232498) and methyl-substituted σ electron radicals, the focus for this compound has been on the N-alkyl-centered radicals. oup.com The g-factor of these σ electron radicals can provide qualitative insights into their electronic structure. oup.com

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in various matrices. These methods offer high sensitivity and selectivity, making them indispensable in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the detection and quantification of this compound and its metabolites. While much of the detailed research in this area focuses on N,N-Dimethylformamide (DMF) due to its industrial prevalence, the principles and methodologies are directly applicable to this compound given their structural similarity.

GC-MS is particularly valuable for analyzing volatile and semi-volatile organic compounds. For instance, in the analysis of N,N-dimethylformamide and its metabolites in biological samples like urine, GC-MS plays a crucial role. nih.govresearchgate.netresearchgate.net Metabolites such as N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC) and N-methylformamide (NMF) can be detected using GC-MS after appropriate sample preparation. researchgate.netresearchgate.net The method often involves extracting the analytes and then injecting them into the GC-MS system. researchgate.net

For the determination of this compound and its potential metabolites, the high sensitivity of GC-MS allows for detection even at low concentrations. The mass spectrometry component provides structural information, enabling definitive identification of the compounds. researchgate.net The injection port temperature in GC can be critical, as some metabolites, like N-hydroxymethyl-N-N-methylformamide (HMMF), can degrade at higher temperatures, converting to N-methylformamide, which impacts the determination of total NMF. researchgate.netiarc.fr

Advanced Sensing Technologies for this compound Monitoring

The development of advanced sensing technologies is crucial for real-time and selective monitoring of chemical compounds like this compound, especially in environments where precise detection is required.

Field-Effect Transistors (FETs) for Selective Detection

Field-Effect Transistors (FETs) have emerged as promising platforms for chemical sensing due to their high sensitivity and ability to transduce molecular binding events into measurable electrical signals. mdpi.comnih.gov While most recent research in this specific area has focused on N,N-Dimethylformamide (DMF), the underlying principles of FET-based sensing are relevant to this compound due to their structural similarities and the general mechanisms of molecular interaction with semiconductor surfaces.

FET sensors operate by detecting changes in the electrical conductivity of a semiconducting channel material when target molecules interact with its surface. mdpi.com This interaction, often referred to as a "gating effect," modulates the electrical characteristics of the FET, such as the source-to-drain current. mdpi.comnih.gov For instance, molybdenum disulfide (MoS2) field-effect transistors have been explored for selective sensing of DMF. researchgate.netchemrxiv.orgresearchgate.netacs.orgchemrxiv.org Although these specific sensors were reported to respond to DMF but not to this compound, researchgate.netchemrxiv.orgresearchgate.netacs.orgchemrxiv.org this highlights the critical role of specific molecular recognition and surface engineering in achieving selectivity. The development of FETs for this compound would similarly depend on designing sensing layers with specific affinity for NDEF molecules.

Atomic Mechanism of Selective Detection in Sensing Platforms

The atomic mechanism underlying selective detection in sensing platforms, particularly in FETs, is rooted in the specific molecular interactions between the analyte and the sensing material. For example, in the case of MoS2-based FETs designed for N,N-dimethylformamide (DMF) detection, the plausible atomic mechanism involves oxygen substitution sites on the MoS2 surface. researchgate.netchemrxiv.orgresearchgate.netacs.orgchemrxiv.org At these sites, the DMF molecule exhibits an "exceptional orientation," leading to selective binding. researchgate.netchemrxiv.orgresearchgate.netacs.orgchemrxiv.org This orientation and interaction are believed to be facilitated by hydrogen bonding through the proton in the amide group of DMF. chemrxiv.org The non-ideal atomic affinity sites on the surface of two-dimensional semiconductors are proposed to induce this unusual selectivity for redox-inactive molecules like DMF. chemrxiv.orgacs.orgchemrxiv.org

For this compound, achieving selective detection would similarly rely on engineering sensing surfaces that offer specific atomic or molecular affinity sites. These sites would need to facilitate unique interactions, such as specific hydrogen bonding patterns or van der Waals forces, that distinguish NDEF from other similar molecules. The precise arrangement and electronic properties of the sensing material's surface play a crucial role in determining the selectivity and sensitivity of the FET device.

Acid-Base Strength and Solute-Solvent Interactions in this compound

This compound (NDEF) is recognized as a polar aprotic solvent with distinct acid-base properties and significant solute-solvent interaction capabilities. Its molecular structure, featuring both an amine and a carbonyl group, contributes to its versatile solvent characteristics and reactivity. solubilityofthings.com

NDEF is moderately soluble in water due to its polar nature, allowing for some interaction with water molecules and solvation. solubilityofthings.com It also exhibits excellent solubility in a wide range of organic solvents, including alcohols, ethers, and benzene, making it a valuable medium for various chemical reactions and processes. solubilityofthings.comatamanchemicals.commade-in-china.comchembk.comchemicalbook.com

The predicted pKa of this compound is approximately -0.44 ± 0.70, indicating its very weak basicity. atamanchemicals.commade-in-china.comchembk.comnj-gsk.com This characteristic influences its behavior in acid-base reactions and its role as a solvent. The solubility of NDEF can be influenced by concentration, with higher concentrations generally improving its ability to dissolve other compounds. solubilityofthings.com Temperature also plays a role, as increasing temperature typically enhances the solubility of NDEF in both aqueous and organic solvents, promoting greater molecular mobility and interaction. solubilityofthings.com